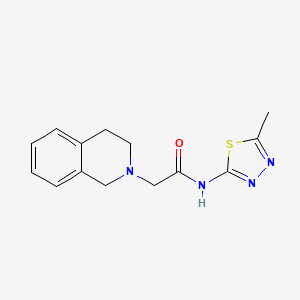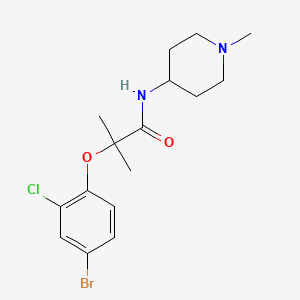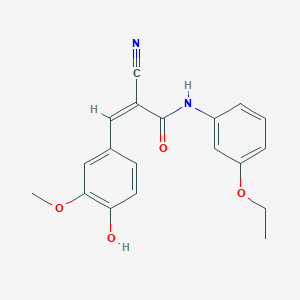
1-(4-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(4-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride, also known as Bisoprolol, is a beta-blocker medication that is commonly used to treat high blood pressure, heart failure, and angina. It works by blocking the effects of adrenaline on the heart, which reduces heart rate and blood pressure. In addition to its clinical uses, Bisoprolol has also been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-(4-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride works by blocking the effects of adrenaline on the heart. Adrenaline is a hormone that is released by the body in response to stress or excitement. It causes the heart to beat faster and harder, which increases blood pressure. By blocking the effects of adrenaline, 1-(4-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride reduces heart rate and blood pressure, which can help to treat conditions such as high blood pressure, heart failure, and angina.
Biochemical and Physiological Effects:
1-(4-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride has a number of biochemical and physiological effects on the body. In addition to reducing heart rate and blood pressure, it can also reduce the amount of oxygen that the heart needs to function. This can be beneficial for people with heart conditions, as it can help to reduce the workload on the heart. 1-(4-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride can also affect the way that the body responds to insulin, which can be helpful for people with diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the effects of beta-blockers on the body. However, one limitation is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in lab experiments.
Orientations Futures
There are a number of potential future directions for research on 1-(4-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride. One area of interest is its potential anti-cancer properties. Further studies could explore the mechanism by which 1-(4-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride inhibits the growth of breast cancer cells and whether it could be effective against other types of cancer. Another area of interest is its potential anti-inflammatory properties. Further studies could explore its effects on other inflammatory conditions, such as rheumatoid arthritis. Finally, there is also potential for research on the use of 1-(4-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride in combination with other drugs to treat various conditions.
Applications De Recherche Scientifique
1-(4-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride has been the subject of scientific research due to its potential therapeutic applications beyond its clinical uses. For example, it has been studied for its potential anti-inflammatory and anti-cancer properties. One study found that 1-(4-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride was able to inhibit the growth of breast cancer cells by blocking the activity of a protein called HER2. Another study found that 1-(4-biphenylyloxy)-3-(cyclohexylamino)-2-propanol hydrochloride was able to reduce inflammation in the lungs of mice with asthma.
Propriétés
IUPAC Name |
1-(cyclohexylamino)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.ClH/c23-20(15-22-19-9-5-2-6-10-19)16-24-21-13-11-18(12-14-21)17-7-3-1-4-8-17;/h1,3-4,7-8,11-14,19-20,22-23H,2,5-6,9-10,15-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLQOBBFLANVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(COC2=CC=C(C=C2)C3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylamino)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B4850797.png)
![4-(4-chlorobenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4850798.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B4850824.png)

![4-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B4850843.png)


![N-cyclopentyl-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4850878.png)
![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4850880.png)
![1-acetyl-N-[3-(3-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide](/img/structure/B4850888.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4850895.png)